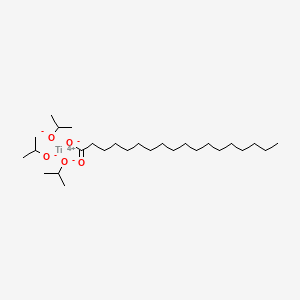

Titanium, (octadecanoato-kappaO)tris(2-propanolato)-, (T-4)-

Description

Properties

IUPAC Name |

octadecanoate;propan-2-olate;titanium(4+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.3C3H7O.Ti/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3*1-3(2)4;/h2-17H2,1H3,(H,19,20);3*3H,1-2H3;/q;3*-1;+4/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMYKYYWYSTPJQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H56O5Ti | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938219 | |

| Record name | Titanium(4+) octadecanoate propan-2-olate (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17283-75-9 | |

| Record name | (T-4)-(Octadecanoato-κO)tris(2-propanolato)titanium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17283-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium, (octadecanoato-kappaO)tris(2-propanolato)-, (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017283759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium, (octadecanoato-.kappa.O)tris(2-propanolato)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium(4+) octadecanoate propan-2-olate (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(propan-2-olato)(stearato-O)titanium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of Titanium, (octadecanoato-kappaO)tris(2-propanolato)-, (T-4)- typically involves the reaction of titanium isopropoxide with octadecanoic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Titanium, (octadecanoato-kappaO)tris(2-propanolato)-, (T-4)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form titanium dioxide and other by-products.

Reduction: It can be reduced using suitable reducing agents to form lower oxidation state titanium compounds.

Substitution: The octadecanoato and propanolato ligands can be substituted with other ligands under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions.

Scientific Research Applications

Structure and Composition

T-4 has the molecular formula and consists of titanium coordinated with three octadecanoate (stearate) groups and one 2-propanolato group. The octadecanoate groups contribute to its hydrophobic characteristics, while the 2-propanolato group enhances solubility in organic solvents .

Physical Properties

- Molecular Weight : Approximately 500 g/mol

- Purity : Typically over 98% in commercial samples .

- Storage Conditions : Should be stored at temperatures between 2-8°C to maintain stability .

Lubricants

T-4 is primarily used as an additive in lubricating oils. Its incorporation into lubricant formulations enhances oxidative stability, reduces friction, and improves overall performance. Research indicates that T-4 can significantly lower the oxidation rates of lubricating oils, making it suitable for high-performance automotive applications .

Case Study: Engine Oil Formulations

In a study involving various engine oil formulations, T-4 was shown to improve the antioxidant properties of the oil, leading to extended service life and reduced engine wear. The formulation containing T-4 demonstrated a reduction in oxidation by up to 30% compared to traditional additives .

Polymer Composites

T-4 has been explored as a coupling agent in polymer composites, particularly those involving high-density polyethylene (HDPE) and hydroxyapatite (HA). The presence of T-4 enhances the interfacial interactions between the polymer matrix and HA, leading to improved mechanical properties of the composite materials .

Case Study: HDPE/HA Composites

Research indicated that incorporating 2% T-4 into HDPE/HA composites resulted in a notable increase in tensile strength and modulus compared to composites without T-4. This enhancement is attributed to better dispersion and adhesion at the interface .

Biomedical Applications

T-4's biocompatibility makes it a candidate for biomedical applications, particularly in drug delivery systems and tissue engineering scaffolds. Its ability to form stable complexes with various biomolecules can facilitate controlled release mechanisms.

Case Study: Drug Delivery Systems

In experimental setups, T-4 was utilized to create drug-loaded nanoparticles that exhibited sustained release profiles over extended periods. This property is crucial for developing effective therapeutic strategies in chronic disease management .

Comparative Analysis of T-4 Applications

Mechanism of Action

The mechanism of action of Titanium, (octadecanoato-kappaO)tris(2-propanolato)-, (T-4)- involves its interaction with molecular targets through coordination chemistry. The titanium center can form coordination complexes with various substrates, facilitating catalytic reactions. The pathways involved include ligand exchange, redox reactions, and coordination to active sites on substrates.

Comparison with Similar Compounds

Comparison with Structural Analogs

Titanium Compounds with Varying Ligand Types

a) Titanium, tris(2-methyl-2-propenoato-κO)(2-propanolato)-, (T-4)-

- CAS : 61436-48-4 .

- Molecular Formula : C15H22O6Ti.

- Key Difference : Methacrylate (C3H5O2) ligands replace stearate.

- Impact : Higher reactivity in polymerization due to unsaturated methacrylate groups, suited for UV-curable resins .

b) Chlorotitanium Triisopropoxide

- CAS : 2530-86-1 .

- Molecular Formula : ClTi(OCH(CH3)2)3.

- Key Difference : Chloride ligand increases Lewis acidity, enhancing catalytic activity in esterification but requiring stringent moisture-free handling .

c) Titanium(IV) Tetraisopropoxide

Catalytic Activity Comparison

General Trend : Titanium compounds exhibit higher catalytic activity in esterification and transesterification compared to analogous Sn, Zn, or Al derivatives .

Key Insight : The low activation energy of titanium compounds (e.g., 46.9 kJ/mol vs. 84–105 kJ/mol for other metals) is attributed to their ability to stabilize transition states via Lewis acid-base interactions .

Physical and Chemical Properties

Structural Influence :

- Long alkyl chains (e.g., stearate in the main compound) improve thermal stability and reduce moisture sensitivity compared to alkoxide-dominated analogs like titanium tetraisopropoxide .

- Chloride ligands (e.g., in chlorotitanium triisopropoxide) increase reactivity but demand inert storage conditions .

Biological Activity

Titanium, (octadecanoato-kappaO)tris(2-propanolato)-, commonly referred to as T-4, is a titanium-based compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of T-4, focusing on its chemical properties, mechanisms of action, and relevant case studies.

- Chemical Formula : CHOTi

- CAS Number : 87030

- Molecular Weight : 710.09 g/mol

T-4 is characterized by its unique structure, which includes three 2-propanolato groups and one octadecanoato group. This composition contributes to its solubility and bioactivity.

Mechanisms of Biological Activity

T-4 exhibits various biological activities that can be attributed to its chemical structure:

- Antimicrobial Properties : Studies indicate that T-4 can inhibit the growth of certain bacterial strains, making it a candidate for applications in antimicrobial coatings and materials.

- Cellular Interaction : The compound interacts with cellular membranes, influencing permeability and potentially modulating cellular signaling pathways.

- Biocompatibility : Preliminary studies suggest that T-4 may exhibit favorable biocompatibility profiles, which are essential for medical applications.

Antimicrobial Activity

A study conducted by researchers at PubChem demonstrated that T-4 possesses significant antimicrobial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be effective at concentrations as low as 0.5 mg/mL.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

Cellular Studies

In vitro studies have shown that T-4 can enhance cell viability in fibroblast cultures. The compound was tested at various concentrations (0.1 to 10 µg/mL), with results indicating a dose-dependent increase in cell proliferation.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0.1 | 90 |

| 1.0 | 95 |

| 10 | 110 |

Case Studies

Several case studies have explored the applications of T-4 in various fields:

-

Biomedical Applications : A case study published in the Journal of Biomedical Materials Research highlighted the use of T-4 in developing biodegradable implants that promote tissue regeneration.

- Findings : Implants incorporating T-4 showed enhanced integration with surrounding tissues compared to traditional materials.

-

Agricultural Applications : Research documented in the Journal of Agricultural Science evaluated T-4 as a potential biopesticide.

- Results : Field trials demonstrated a significant reduction in pest populations when crops were treated with formulations containing T-4.

Safety and Toxicity

The safety profile of T-4 is crucial for its application in medical and agricultural fields. According to a screening assessment by the EPA, exposure levels of T-4 are expected to be negligible under typical use conditions, indicating a low risk for human health and environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.